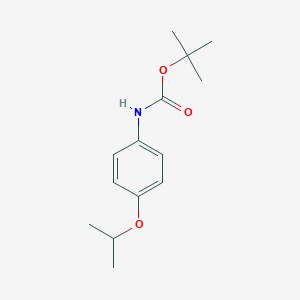
Tert-butyl 4-isopropoxyphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-isopropoxyphenylcarbamate (abbreviated as tBoc-PIP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a carbamate derivative that is widely used as a protecting group in organic synthesis. The compound is known for its stability and ease of removal, which makes it an ideal choice for protecting reactive functional groups during chemical reactions.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-isopropoxyphenylcarbamate involves the formation of a covalent bond between the carbamate group and the functional group to be protected. The protecting group provides steric hindrance and prevents unwanted reactions from occurring at the protected site. The carbamate group is stable under a wide range of reaction conditions and can be easily removed using mild acidic conditions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that the compound is relatively non-toxic and does not have any significant biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tert-butyl 4-isopropoxyphenylcarbamate as a protecting group include its stability, ease of removal, and compatibility with a wide range of reaction conditions. The compound is also relatively inexpensive and readily available. However, the use of this compound has certain limitations, such as the need for mild acidic conditions to remove the protecting group, which can sometimes lead to unwanted side reactions. Additionally, the compound may not be suitable for protecting certain functional groups under specific reaction conditions.
Orientations Futures
There are several future directions for research involving Tert-butyl 4-isopropoxyphenylcarbamate. One potential area of research is the development of new protecting groups that are more stable and easier to remove. Another area of research is the application of this compound in the synthesis of complex natural products and pharmaceuticals. Additionally, the use of this compound in the development of new chemical reactions and methodologies is an area of ongoing research. Overall, this compound is a valuable compound in the field of organic synthesis and is likely to continue to be an important tool for chemists in the future.
Méthodes De Synthèse
The synthesis of Tert-butyl 4-isopropoxyphenylcarbamate involves the reaction of tert-butyl chloroformate with 4-isopropoxyaniline in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with carbamic acid to yield this compound. The compound is obtained as a white crystalline solid, which is soluble in organic solvents such as dichloromethane and tetrahydrofuran.
Applications De Recherche Scientifique
TBoc-PIP finds extensive application in the field of organic synthesis as a protecting group for reactive functional groups. It is widely used in the synthesis of peptides and amino acids, where it is used to protect the amino group. The compound is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals. Tert-butyl 4-isopropoxyphenylcarbamate is known for its stability and ease of removal, which makes it an ideal choice for protecting reactive functional groups during chemical reactions.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
tert-butyl N-(4-propan-2-yloxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10(2)17-12-8-6-11(7-9-12)15-13(16)18-14(3,4)5/h6-10H,1-5H3,(H,15,16) |
Clé InChI |
MCDZFKYXODNTBB-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)
![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
